molecular formula C10H14N2O B1595168 1-Benzyl-1,3-dimethylurea CAS No. 59226-54-9

1-Benzyl-1,3-dimethylurea

Cat. No. B1595168
CAS RN: 59226-54-9
M. Wt: 178.23 g/mol
InChI Key: FCKPKRLCONVQKG-UHFFFAOYSA-N
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Description

1-Benzyl-1,3-dimethylurea is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known by its IUPAC name N-benzyl-N,N’-dimethylurea .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which includes 1-Benzyl-1,3-dimethylurea. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This methodology has been found to be suitable for the gram-scale synthesis of molecules having commercial applications in large volumes .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,3-dimethylurea consists of a benzyl group attached to one nitrogen atom of a dimethylurea molecule . The InChI code for this compound is 1S/C10H14N2O/c1-11-10(13)12(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) .

Scientific Research Applications

1-Benzyl-1,3-dimethylurea is a chemical compound with the CAS Number: 59226-54-9 . It’s often used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

  • Pharmaceutical Testing

    • 1-Benzyl-1,3-dimethylurea can be used as a reference standard in pharmaceutical testing . This involves using the compound to validate the performance of analytical methods, ensuring the accuracy and reliability of test results .
  • Drug Development

    • In medical research, 1-Benzyl-1,3-dimethylurea has been studied for its potential role in drug development. It’s been used in preclinical studies, which are essential steps in the drug development process. These studies help researchers understand the safety and efficacy of potential new drugs.
  • Material Science

    • This compound can also be used in material science research . It could be used in the synthesis of new materials or in the study of material properties .
  • Chemical Synthesis

    • 1-Benzyl-1,3-dimethylurea can be used in chemical synthesis . It could serve as a building block in the synthesis of more complex molecules .
  • Chromatography

    • It can be used in chromatography, a method used to separate mixtures . In this context, it could be used as a standard to help identify and quantify components of a mixture .
  • Analytical Studies

    • This compound can be used in various analytical studies . These could include studies aimed at understanding its physical and chemical properties, or its behavior under different conditions .
  • Environmental Research

    • This compound can be used in environmental research . For instance, it could be used to study the effects of various chemicals on the environment .
  • Industrial Applications

    • In the industrial sector, 1-Benzyl-1,3-dimethylurea could be used in the production of various products . It could serve as a raw material or an intermediate in the manufacturing process .
  • Biochemical Research

    • 1-Benzyl-1,3-dimethylurea could be used in biochemical research . It could be used to study various biological processes and phenomena .
  • Quality Control

    • This compound can be used in quality control procedures . It could serve as a reference standard to ensure the quality of products or processes .
  • Chemical Analysis

    • 1-Benzyl-1,3-dimethylurea can be used in chemical analysis . It could be used to identify and quantify other substances in a sample .
  • Safety Testing

    • This compound can be used in safety testing . It could be used to evaluate the safety of various products or processes .

Safety And Hazards

The safety information for 1-Benzyl-1,3-dimethylurea indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust, vapors, mist, or gas .

properties

IUPAC Name

1-benzyl-1,3-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-10(13)12(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKPKRLCONVQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308516
Record name 1-benzyl-1,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,3-dimethylurea

CAS RN

59226-54-9
Record name NSC204703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-1,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Harvey - 2011 - search.proquest.com
This thesis describes research carried out on the synthesis of lithiation precursors used to investigate the ability of oxazoline activated benzene derivatives to undergo dearomatising …
Number of citations: 6 search.proquest.com

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